α-Aminoacetophenone-d5 Hydrochloride
α-Aminoacetophenone-d5 Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
1794938-50-3
VCID:
VC0130571
InChI:
InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H/i1D,2D,3D,4D,5D;
SMILES:
C1=CC=C(C=C1)C(=O)CN.Cl
Molecular Formula:
C8H10ClNO
Molecular Weight:
176.655
α-Aminoacetophenone-d5 Hydrochloride
CAS No.: 1794938-50-3
Reference Standards
VCID: VC0130571
Molecular Formula: C8H10ClNO
Molecular Weight: 176.655
CAS No. | 1794938-50-3 |
---|---|
Product Name | α-Aminoacetophenone-d5 Hydrochloride |
Molecular Formula | C8H10ClNO |
Molecular Weight | 176.655 |
IUPAC Name | 2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H/i1D,2D,3D,4D,5D; |
Standard InChIKey | CVXGFPPAIUELDV-GWVWGMRQSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CN.Cl |
Synonyms | 2-Amino-1-phenyl-1-ethanone-d5 Hydrochloride; 2-Amino-1-phenylethanone-d5 Hydrochloride; 2-Aminoacetophenone-d5 Hydrochloride; Phenacylamine-d5 Hydrochloride |
PubChem Compound | 71313140 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume